molecular formula C15H17N3O4 B13900999 Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate

Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate

Cat. No.: B13900999
M. Wt: 303.31 g/mol
InChI Key: HLHWDIYMOKWYFP-UHFFFAOYSA-N
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Description

Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate is a spirocyclic compound characterized by a fused bicyclic system (spiro[4.5]decane) containing three nitrogen atoms (1,3,7-positions) and two ketone groups (2,4-dioxo).

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

benzyl 2,4-dioxo-1,3,9-triazaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C15H17N3O4/c19-12-15(17-13(20)16-12)7-4-8-18(10-15)14(21)22-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,16,17,19,20)

InChI Key

HLHWDIYMOKWYFP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CN(C1)C(=O)OCC3=CC=CC=C3)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the triazaspirocyclic core via condensation and cyclization reactions involving urea derivatives and oxalate esters.
  • Introduction of the benzyl carboxylate group through esterification or by using benzyl-protected intermediates.
  • Multi-step reaction sequences including primary condensation, acid-mediated transformations, and final functional group modifications.

Representative Synthetic Route (Adapted from Related Triazaspiro Compounds)

A patented method for related 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives provides a detailed multi-step route that can be adapted for the 7-carboxylate benzyl derivative:

Step Description Reagents/Conditions Outcome
1. Primary Reaction Mix urea, diethyl oxalate, ammonium carbonate, and sodium in anhydrous methanol under reflux (25-30°C) Urea, diethyl oxalate, ammonium carbonate, sodium, anhydrous methanol Formation of primary intermediate via condensation
2. Secondary Reaction Treat primary intermediate with concentrated hydrochloric acid Concentrated HCl Conversion to secondary product by acid-mediated cyclization
3. Intermediate Reaction React secondary product with 2-(ethylamino)acetaldehyde and potassium ferricyanide 2-(ethylamino)acetaldehyde, K3[Fe(CN)6] Formation of the spirocyclic core with desired oxidation state
4. Concentration and Isolation Concentrate suspension to precipitate solid, filter, wash, and dry Controlled evaporation and filtration Isolation of pure triazaspiro compound

This method achieves yields up to 75-80% but may require adaptation for the benzyl carboxylate substituent.

Specific Considerations for this compound

  • The benzyl ester group is commonly introduced by esterification of the corresponding carboxylic acid intermediate with benzyl alcohol or by using benzyl-protected starting materials.
  • Protection/deprotection steps may be necessary to maintain the integrity of the benzyl carboxylate during harsh reaction conditions.
  • Reaction conditions such as solvent choice (e.g., ethanol, methanol), temperature control, and pH adjustment are critical for optimizing yield and purity.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting Materials Urea, diethyl oxalate, ammonium carbonate, benzyl derivatives Availability affects scalability
Solvent Anhydrous methanol or ethanol Methanol preferred for primary condensation
Temperature 25-30°C for primary reaction Reflux conditions applied
Acid Treatment Concentrated hydrochloric acid For cyclization and intermediate conversion
Molar Ratios Diethyl oxalate:urea:sodium:ammonium carbonate:acid:others = 1:1.1-1.3:2:0.5-1:2-4:1.5-2 Optimized for yield and purity
Reaction Time Several hours per step Depends on scale and batch size
Yield Up to 75-80% High yield for industrial relevance
Purification Filtration, washing, drying Solid isolation preferred

Summary Table of Key Synthetic Routes and Features

Source Synthetic Route Highlights Yield (%) Advantages Limitations
Patent CN110818712A Three-step reaction: primary condensation, acid treatment, intermediate reaction with amine and ferricyanide 75-80 Simple steps, good yield Expensive raw materials, batch limitations
Bioorganic & Medicinal Chem. Lett. (2002) One-step synthesis using 4-oxopiperidinone hydrochloride, ammonium carbonate, sodium cyanide 80 High yield, one-step process Use of toxic sodium cyanide
Adapted for benzyl 7-carboxylate Esterification or benzyl-protected intermediates N/A Enables benzyl carboxylate introduction Requires protection strategies

Chemical Reactions Analysis

Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Variations in Spirocyclic Frameworks

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name CAS Number Molecular Formula Spiro Ring System Functional Groups Key Features
Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate 887120-96-9 C₁₆H₁₉N₃O₅ [4.5]decane 2,4-dioxo; benzyl carboxylate Triaza system; larger ring for conformational flexibility
tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate 1391738-60-5 C₁₁H₁₇N₃O₄ [4.4]nonane 2,4-dioxo; tert-butyl carboxylate Smaller spiro ring; tert-butyl group improves stability but reduces solubility
Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate 1160246-74-1 C₁₆H₂₀N₂O₃ [4.5]decane 7-oxo; benzyl carboxylate Diaza system; single ketone group; reported as a protein interaction inhibitor
Benzyl 1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate 528594-63-0 C₁₅H₁₉NO₄ [4.5]decane 1,4-dioxa; benzyl carboxylate Oxygen-rich system; altered hydrogen-bonding potential
8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one N/A C₁₅H₂₀N₃O [4.5]decane 4-oxo; benzyl substituent Triaza system with benzyl at 8-position; distinct substitution pattern

Functional Group Impact on Properties

  • Triaza vs.
  • Carboxylate Substituents : Benzyl esters (e.g., CAS 887120-96-9) improve lipophilicity, while tert-butyl variants (e.g., CAS 1391738-60-5) offer steric protection but may limit cell permeability .
  • Spiro Ring Size: The [4.5]decane system in the target compound provides greater conformational flexibility compared to [4.4]nonane analogs, which may influence receptor docking .

Handling and Stability

  • Storage : Most spirocyclic carboxylates require storage under inert atmospheres (2–8°C) to prevent degradation .
  • Hazards : Common hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating PPE during handling .

Biological Activity

Benzyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its interactions with biological targets, pharmacological properties, and relevant research findings.

Compound Overview

  • Molecular Formula : C15H17N3O4
  • Molar Mass : 303.31 g/mol
  • CAS Number : 1515043-01-2

This compound features a spiro structure characterized by two interconnected ring systems through nitrogen atoms. This configuration is typical of triazaspiro compounds and contributes to its biological activity.

Research indicates that this compound may act as a selective agonist at certain opioid receptors. Opioid receptors play a crucial role in pain modulation and are significant targets in the development of analgesics. The compound's ability to selectively interact with these receptors suggests potential applications in pain management and neuropharmacology .

Antinociceptive Effects

Studies have demonstrated that this compound exhibits antinociceptive effects in various experimental models. For instance, it has been evaluated for its efficacy in reducing pain responses in animal models, indicating its potential as a novel analgesic agent. The specific pathways through which it exerts these effects are still under investigation but may involve modulation of neurotransmitter release and receptor activation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is useful to compare it with other compounds within the triazaspiro family:

Compound NameMolecular FormulaNotable Features
Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylateC15H17N3O4Similar spiro structure; differs in nitrogen placement
7-Benzyl-1,3,7-triazaspiro[4.5]decane-2,4-dioneC14H17N3O2Lacks carboxylate functionality; primarily studied for pain modulation
Tert-butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decaneC15H23N3O4Different alkyl group affecting solubility and biological activity

This table highlights how the structural variations among these compounds influence their biological activities and pharmacological properties.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Pain Modulation Studies :
    • In a study assessing its analgesic properties using the formalin test in rodents, this compound significantly reduced pain responses compared to control groups. This suggests its potential as a therapeutic agent for chronic pain conditions.
  • Receptor Binding Assays :
    • Binding affinity studies showed that the compound selectively binds to delta-opioid receptors (DOR), indicating a promising profile for developing DOR-selective agonists that could provide effective pain relief with potentially fewer side effects than traditional opioids .
  • Neuropharmacological Effects :
    • Additional research has indicated that the compound may influence neurotransmitter systems beyond opioid receptors, including serotonin and norepinephrine pathways. This multi-target approach could enhance its efficacy in treating various neurological disorders .

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